

GSK180736A: A Technical Guide to its History, Development, and Preclinical Profile

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Compound of Interest

Compound Name: GSK180736A

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK180736A is a potent small molecule inhibitor that has played a significant role in the exploration of Rho-associated coiled-coil kinase (ROCK) and G protein-coupled receptor kinase (GRK) signaling pathways. Originally developed by GlaxoSmithKline as a ROCK1 inhibitor, it was later identified as a selective inhibitor of GRK2.^{[1][2]} This dual activity, coupled with a well-characterized preclinical profile, has made **GSK180736A** a valuable research tool and a foundational scaffold for the development of more selective kinase inhibitors. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to **GSK180736A**. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

History and Development

GSK180736A emerged from research programs at GlaxoSmithKline focused on the development of inhibitors for Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), a therapeutic target in cardiovascular diseases like hypertension.^{[2][3]} The compound belongs to a chemical class of indazole/dihydropyrimidine-containing molecules.^{[1][4]}

Subsequent screening of a collection of known protein kinase inhibitors using differential scanning fluorimetry revealed that **GSK180736A** also potently and selectively inhibits G

protein-coupled receptor kinase 2 (GRK2).[1][4] This discovery positioned **GSK180736A** as a valuable chemical probe for studying the roles of both ROCK1 and GRK2 in various physiological and pathological processes. While its high potency against ROCK1 limits its use as a highly selective GRK2 inhibitor in certain contexts, it has served as a critical starting point for structure-based drug design efforts to develop next-generation GRK2 inhibitors with improved selectivity and pharmacokinetic properties.[2][5] There is no publicly available information to suggest that **GSK180736A** has been evaluated in human clinical trials.[6][7]

Mechanism of Action

GSK180736A functions as an ATP-competitive inhibitor, binding to the active site of its target kinases.[3][8] X-ray crystallography studies have shown that **GSK180736A** binds to the active site of GRK2 in a manner analogous to another known inhibitor, paroxetine.[1][4] The interaction surface of **GSK180736A** with GRK2 is approximately 290 Å², and the electron density map suggests that the S-enantiomer is the favored binding configuration.[1]

Quantitative Data

The inhibitory activity of **GSK180736A** against its primary targets and selected off-targets has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of **GSK180736A** against Target Kinases

Target Kinase	IC50 Value	Assay Conditions	Reference(s)
ROCK1	14 nM	Recombinant human ROCK1 expressed in Sf9 cells (SPA)	[9]
ROCK1	100 nM	Cell-free assay	[3]
GRK2	0.77 μ M (770 nM)	Full-length C-terminal hexahistidine tagged GRK2 S670A mutant	[3]
GRK5	>100 μ M	In vitro phosphorylation assay	[9]
GRK1	>100 μ M	In vitro phosphorylation assay	[9]
PKA	30 μ M	Cell-free assay	[2][3]
RSK1	3,100 nM	Kinase activity assay	[9]
p70S6K	2,850 nM	Kinase activity assay	[9]

Table 2: Selectivity Profile of **GSK180736A**

Comparison	Selectivity Fold	Reference(s)
GRK2 vs. GRK1	>100-fold	[2][3]
GRK2 vs. GRK5	>100-fold	[2][3]
GRK2 vs. PKA	~39-fold	[2][3]
ROCK1 vs. GRK2	~7-14-fold more potent for ROCK1	[3][9]

Table 3: Physicochemical and Pharmacokinetic Properties

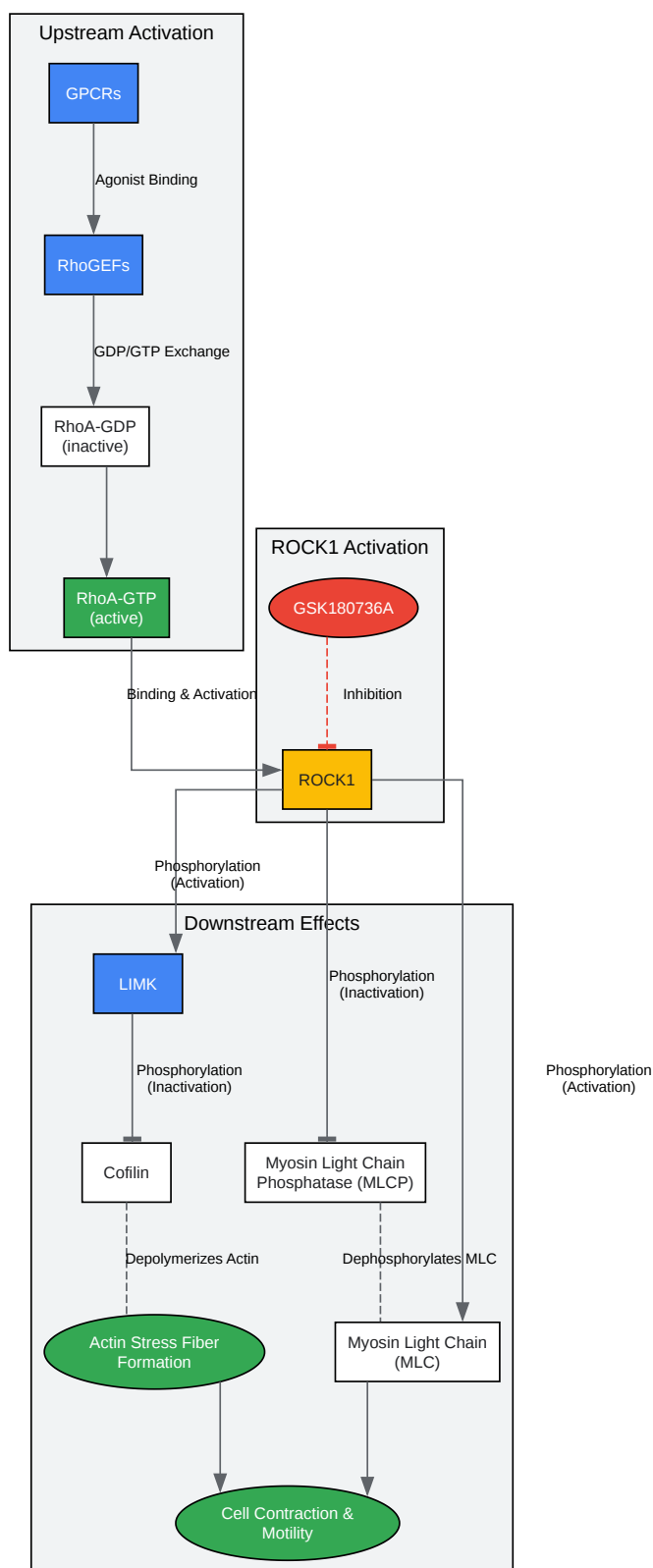
Property	Value/Description	Reference(s)
Molecular Formula	C19H16FN5O2	[9]
Molecular Weight	365.36 g/mol	
Bioavailability	Poor bioavailability noted as a limitation for its use as a GRK2 inhibitor.	[2]
Solubility (in DMSO)	73 mg/mL (199.8 mM)	

Signaling Pathways

GSK180736A modulates two key signaling pathways: the ROCK1 pathway, crucial for cytoskeleton regulation, and the GRK2 pathway, a central regulator of G protein-coupled receptor (GPCR) signaling.

ROCK1 Signaling Pathway

The RhoA/ROCK1 signaling pathway is a major regulator of cell shape, motility, and contraction.

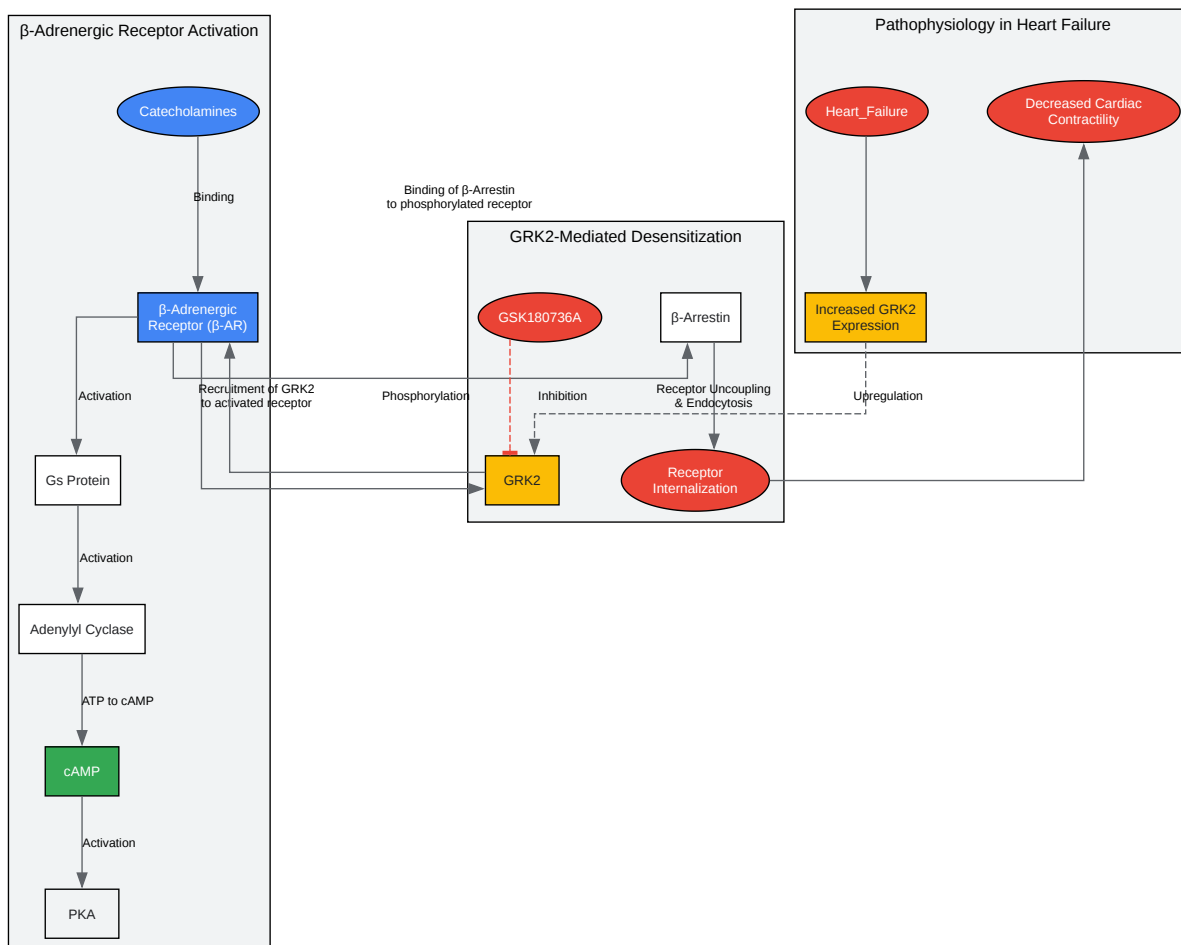


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Caption: ROCK1 Signaling Pathway and Inhibition by **GSK180736A**.

GRK2 Signaling Pathway in Heart Failure

GRK2 plays a critical role in the desensitization of G protein-coupled receptors, particularly β -adrenergic receptors in the heart. Its upregulation is implicated in the pathophysiology of heart failure.



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Caption: GRK2-mediated β-AR desensitization and its role in heart failure.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **GSK180736A**.

In Vitro Radioactive Kinase Assay for ROCK1 and GRK2

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like **GSK180736A** against purified kinases.

Objective: To quantify the enzymatic activity of ROCK1 or GRK2 in the presence of varying concentrations of **GSK180736A** to determine the IC₅₀ value.

Materials:

- Purified recombinant human ROCK1 or GRK2 enzyme.
- Kinase-specific substrate (e.g., Long S6 Kinase substrate peptide for ROCK1, Tubulin for GRK2).
- [γ -³²P]ATP (radiolabeled ATP).
- Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
- **GSK180736A** stock solution in DMSO.
- 96-well plates.
- Phosphocellulose paper or membrane.
- Wash buffer (e.g., 0.75% phosphoric acid).
- Scintillation counter and scintillation fluid.

Procedure:

- Prepare serial dilutions of **GSK180736A** in kinase reaction buffer. Include a DMSO-only control.

- In a 96-well plate, add the kinase, substrate, and diluted **GSK180736A** or DMSO control.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ - 32 P]ATP to each well. The final ATP concentration should be at or near the K_m for the respective kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ - 32 P]ATP will not.
- Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ - 32 P]ATP.
- Allow the paper to dry completely.
- Quantify the amount of incorporated radioactivity for each spot using a scintillation counter.
- Calculate the percentage of kinase inhibition for each **GSK180736A** concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolation and Contractility Measurement of Adult Mouse Cardiomyocytes

This protocol describes the isolation of viable adult mouse cardiomyocytes and the subsequent measurement of their contractile function, an assay in which **GSK180736A** has been tested.^[9]

Objective: To assess the effect of **GSK180736A** on the contractility of isolated adult mouse cardiomyocytes.

Materials:

- Adult mouse (e.g., C57BL/6).

- Langendorff perfusion system.
- Perfusion buffer (calcium-free Tyrode's solution).
- Digestion buffer (perfusion buffer containing collagenase type II and protease type XIV).
- Stop buffer (perfusion buffer with 10% fetal bovine serum).
- Laminin-coated coverslips.
- IonOptix or similar cardiomyocyte contractility measurement system.
- Fura-2 AM (for calcium transient measurements).
- **GSK180736A** stock solution in DMSO.

Procedure: Part A: Cardiomyocyte Isolation

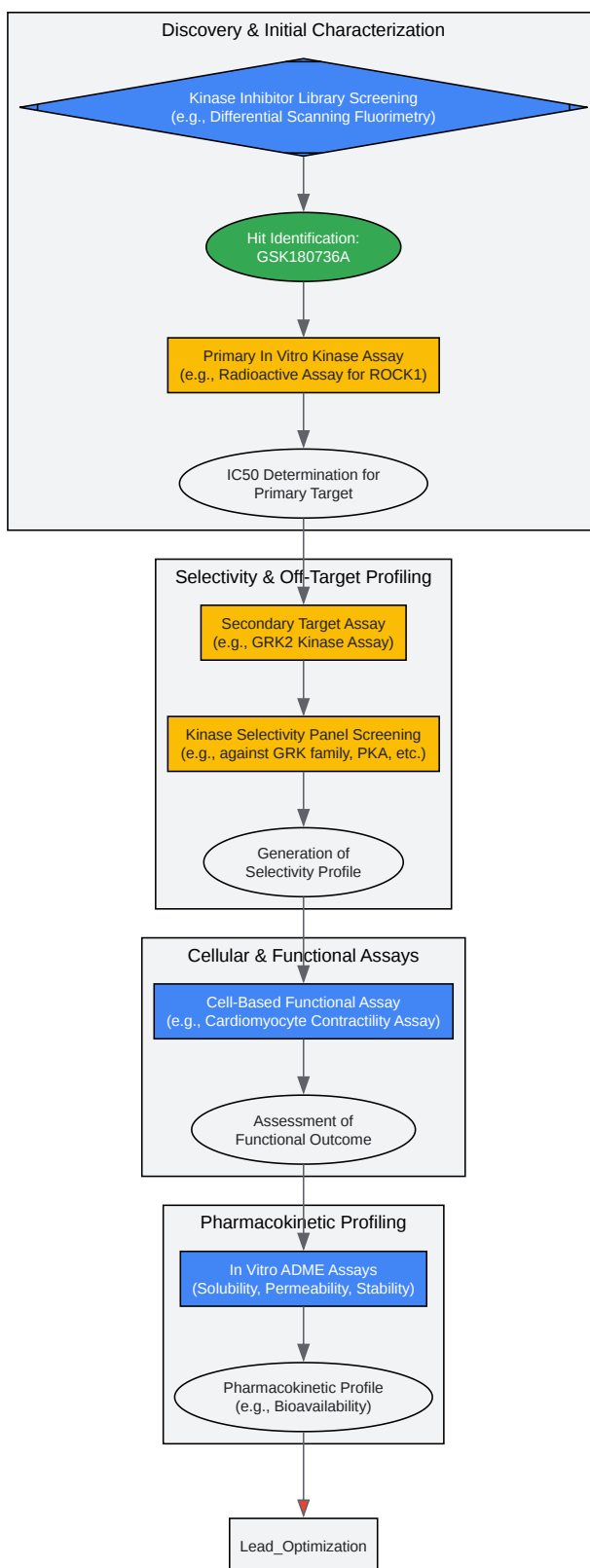
- Anesthetize the mouse and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with calcium-free perfusion buffer for 3-5 minutes to wash out the blood.
- Switch to the digestion buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.
- Remove the heart from the cannula, and gently tease the ventricular tissue apart in the stop buffer to release the cardiomyocytes.
- Filter the cell suspension through a nylon mesh to remove large tissue debris.
- Allow the myocytes to settle by gravity, and then gently resuspend them in a buffer with gradually increasing calcium concentrations to re-introduce calcium tolerance.
- Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.

Part B: Contractility Measurement

- Place a coverslip with adherent cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.
- Perfuse the cells with a physiological buffer (e.g., Tyrode's solution with 1.8 mM Ca^{2+}) at 37°C.
- Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz).
- Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.
- Introduce **GSK180736A** at the desired concentration into the perfusion buffer and allow it to equilibrate with the cells.
- Record the contractile parameters again in the presence of the compound.
- Compare the contractile parameters before and after the addition of **GSK180736A** to determine its effect. For positive controls, agonists like isoproterenol can be used.

Experimental Workflow

The preclinical evaluation of a kinase inhibitor like **GSK180736A** typically follows a logical progression from initial screening to cellular and functional assays.



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Caption: A representative experimental workflow for the preclinical characterization of a kinase inhibitor.

Conclusion

GSK180736A has proven to be a pivotal molecule in the study of ROCK and GRK kinases. Its well-documented inhibitory profile and the availability of structural information have facilitated a deeper understanding of the roles of these kinases in cellular signaling. While its dual-target activity and suboptimal pharmacokinetic properties have precluded its own development as a therapeutic, it remains an indispensable tool for basic research and a foundational chemical scaffold in the ongoing quest for more selective and potent inhibitors of the ROCK and GRK families for various therapeutic indications, including cardiovascular and neurological disorders. This guide provides a centralized resource of its key technical attributes to aid researchers in these endeavors.

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